An In-Depth Technical Guide to 3-Chloro-9-phenyl-9H-carbazole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Chloro-9-phenyl-9H-carbazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Chloro-9-phenyl-9H-carbazole, a substituted aromatic heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, purification, and characterization, offering insights into its reactivity and potential applications.
Core Molecular Attributes
3-Chloro-9-phenyl-9H-carbazole is a derivative of carbazole, a tricyclic aromatic amine. The introduction of a chlorine atom at the 3-position and a phenyl group at the 9-position (the nitrogen atom) significantly influences its electronic properties, solubility, and reactivity, making it a valuable building block in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties of 3-Chloro-9-phenyl-9H-carbazole
| Property | Value | Source/Method |
| CAS Number | 193686-61-2 | Commercial Supplier Data[1] |
| Molecular Formula | C₁₈H₁₂ClN | Calculated |
| Molecular Weight | 277.75 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF. Sparingly soluble in alcohols and insoluble in water (predicted). | General knowledge of carbazole derivatives[2] |
Synthesis of 3-Chloro-9-phenyl-9H-carbazole
The synthesis of 3-Chloro-9-phenyl-9H-carbazole is typically achieved through a two-step process: the chlorination of the carbazole core followed by N-arylation, or by N-arylation of a pre-chlorinated carbazole. The most common and effective methods for the crucial C-N bond formation are the Ullmann condensation and the Buchwald-Hartwig amination.
Figure 1: General synthetic pathways to 3-Chloro-9-phenyl-9H-carbazole.
Recommended Synthetic Protocol: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of carbon-nitrogen bonds.[3][4] This protocol outlines the N-arylation of 3-chloro-9H-carbazole with iodobenzene.
Experimental Protocol: Ullmann Condensation for 3-Chloro-9-phenyl-9H-carbazole
Reagents and Materials:
-
3-Chloro-9H-carbazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium carbonate (K₂CO₃) (base)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
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Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-9H-carbazole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Chloro-9-phenyl-9H-carbazole.
Alternative Synthetic Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.[5][6][7][8]
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3-Chloro-9-phenyl-9H-carbazole
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the carbazole core and the N-phenyl ring are expected to appear in the range of δ 7.0-8.5 ppm. The protons on the chlorinated benzene ring of the carbazole will be shifted downfield compared to unsubstituted carbazole due to the electron-withdrawing effect of the chlorine atom. |
| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-145 ppm. The carbon atom attached to the chlorine will show a characteristic downfield shift. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C stretching within the aromatic rings (1600-1450 cm⁻¹), and C-N stretching (around 1300 cm⁻¹). A C-Cl stretching vibration is expected in the fingerprint region (800-600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 277, with a characteristic M+2 peak at m/z 279 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
Chemical Reactivity
The reactivity of 3-Chloro-9-phenyl-9H-carbazole is dictated by the interplay of the electron-rich carbazole nucleus, the electron-withdrawing chloro substituent, and the N-phenyl group.
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Electrophilic Aromatic Substitution: The carbazole ring system is generally susceptible to electrophilic attack. The positions ortho and para to the nitrogen atom (C-3, C-6, C-1, and C-8) are the most activated.[9] The presence of the chlorine atom at the 3-position will deactivate this position towards further electrophilic substitution and will direct incoming electrophiles to other available activated positions, primarily the 6-position.
-
Nucleophilic Aromatic Substitution: The chloro-substituent at the 3-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with appropriate catalysts, it may be displaced by strong nucleophiles.
-
Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom is involved in the aromatic system, making it less basic and nucleophilic than in aliphatic amines. The presence of the N-phenyl group further delocalizes these electrons.
-
Cross-Coupling Reactions: The chloro-substituent can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization of the carbazole core.
Applications in Research and Development
Carbazole derivatives are widely investigated for their potential applications in various fields due to their unique electronic and photophysical properties.[10][11]
-
Pharmaceutical and Medicinal Chemistry: The carbazole scaffold is present in numerous biologically active natural products and synthetic drugs. Substituted carbazoles are explored for their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. The specific substitution pattern of 3-Chloro-9-phenyl-9H-carbazole makes it a valuable intermediate for the synthesis of novel drug candidates.
-
Materials Science: The electron-rich nature and high charge-carrier mobility of the carbazole core make it an excellent building block for organic electronic materials.[9] 9-Phenylcarbazole derivatives, in particular, are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chloro-substituent can be used as a handle for further modification to fine-tune the electronic and photophysical properties of these materials.
Conclusion
3-Chloro-9-phenyl-9H-carbazole is a versatile synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis can be reliably achieved through established N-arylation methodologies. The presence of the chloro and phenyl substituents provides a unique combination of electronic properties and reactive handles for further chemical transformations. This guide serves as a foundational resource for researchers and scientists working with this and related carbazole derivatives, enabling further exploration of their properties and applications.
References
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- D'Souza, S., & D'Souza, P. (2014). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot. European Journal of Organic Chemistry, 2014(20), 4221-4225.
- Kobayashi, T., et al. (2015). Visible Light-Mediated Ullmann-Type C-N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Organic Letters, 17(15), 3806-3809.
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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- Martinez-Ferrero, E., et al. (2020). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. International Journal of Molecular Sciences, 21(16), 5869.
- Wang, D., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(3), 445-450.
- Dash, J., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry, 89(11), 7734-7746.
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Nisshoku Techno Fine Chemical Co., Ltd. (n.d.). Carbazole derivatives. [Link]
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- Chen, Y., et al. (2017). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 15(48), 10184-10188.
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Chem-Station. (2009). Buchwald-Hartwig Cross Coupling. [Link]
- Ioannou, M., et al. (2015). Novel Carbazole (Cbz)
- Al-Tel, T. H., et al. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. International Journal of Molecular Sciences, 13(7), 8536-8550.
- Bektas, H., et al. (2011). Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. Molecules, 16(5), 3864-3875.
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